Ethyl 2-[2-[2-(4-butylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
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Overview
Description
. This compound is known for its complex structure, which includes an isoquinoline core, an ethyl ester group, and a butylanilino moiety.
Preparation Methods
The synthesis of Ethyl 2-[2-[2-(4-butylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate involves multiple steps, typically starting with the preparation of the isoquinoline core. The synthetic route may include the following steps:
Formation of the Isoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline ring.
Introduction of the Butylanilino Group: This step involves the coupling of the isoquinoline core with a butylaniline derivative, often using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Esterification: The final step involves the esterification of the intermediate compound with ethyl bromoacetate under basic conditions to form the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Ethyl 2-[2-[2-(4-butylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichlorometh
Properties
IUPAC Name |
ethyl 2-[2-[2-(4-butylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5/c1-3-5-7-18-10-12-19(13-11-18)26-23(28)16-27-15-14-20-21(25(27)30)8-6-9-22(20)32-17-24(29)31-4-2/h6,8-15H,3-5,7,16-17H2,1-2H3,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAUSWVAAYTZSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OCC(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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